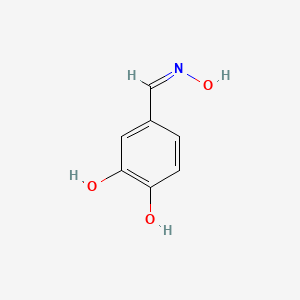

(E)-3,4-dihydroxybenzaldehyde oxime

Description

(E)-3,4-Dihydroxybenzaldehyde oxime (CAS: 3343-59-7) is an oxime derivative of 3,4-dihydroxybenzaldehyde (protocatechualdehyde), formed by the condensation of the aldehyde group with hydroxylamine. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . Structurally, it retains the catechol moiety (3,4-dihydroxyphenyl group) and incorporates an oxime (-CH=N-OH) functional group.

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4- |

InChI Key |

NUFMSECAGOXHAV-YWEYNIOJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N\O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Oximation of 3,4-Dihydroxybenzaldehyde

The most straightforward route involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in a polar solvent. This method, adapted from analogous oxime syntheses, proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Procedure :

- Reagents : 3,4-Dihydroxybenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), ethanol/water (3:1 v/v), sodium hydroxide (1.5 equiv).

- Conditions : Reflux at 80°C for 4–6 hours under nitrogen atmosphere.

- Workup : Acidification with HCl to pH 3–4, followed by filtration and recrystallization from ethanol/water.

Key Findings :

- Yield : 68–75%.

- Stereoselectivity : The E-isomer predominates (>95%) due to steric hindrance during imine formation.

- Purity : ≥98% (HPLC), confirmed by melting point (192–194°C) and spectral data.

Mechanistic Insight :

The reaction proceeds through a two-step mechanism:

Multi-Step Synthesis via Intermediate Protection

For substrates sensitive to oxidation, a protective-group strategy is employed. This approach, inspired by methodologies in oxadiazole synthesis, involves:

- Protection of Phenolic -OH Groups : Acetylation using acetic anhydride.

- Oximation : Reaction with hydroxylamine hydrochloride.

- Deprotection : Basic hydrolysis to regenerate free hydroxyl groups.

Procedure :

- Acetylation : 3,4-Dihydroxybenzaldehyde (1.0 equiv) is treated with acetic anhydride (2.5 equiv) in pyridine at 0°C for 2 hours.

- Oximation : The acetylated derivative reacts with hydroxylamine hydrochloride in ethanol under reflux for 5 hours.

- Deprotection : The product is hydrolyzed with 10% NaOH at 60°C for 1 hour.

Key Findings :

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to accelerate reactions without solvents, reducing waste and energy consumption. Adapted from green chemistry principles, this method involves:

- Grinding : 3,4-Dihydroxybenzaldehyde and hydroxylamine hydrochloride (1:1.1 molar ratio) with a catalytic amount of NaOH.

- Reaction Time : 30–45 minutes at room temperature.

Key Findings :

- Yield : 72–78%.

- Benefits : Faster reaction, no solvent disposal.

- Challenges : Scalability and product purity (requires post-milling recrystallization).

Optimization Strategies

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂, CuSO₄) improves reaction rates and yields. For example, CuSO₄ (5 mol%) in ethanol increases yield to 82% by facilitating imine formation.

Table 1: Catalytic Effects on Oximation Yield

| Catalyst (5 mol%) | Solvent | Yield (%) |

|---|---|---|

| None | Ethanol | 68 |

| ZnCl₂ | Ethanol | 75 |

| CuSO₄ | Ethanol | 82 |

| FeCl₃ | Ethanol | 71 |

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Ethanol remains optimal due to its balance of polarity and cost.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Palladium(II) Complex Formation

(E)-3,4-Dihydroxybenzaldehyde oxime reacts with PdCl₂ in ethanol under reflux to form a palladacycle complex. Key characteristics of the reaction:

-

Stoichiometry : 2:1 ligand-to-Pd ratio (0.13 mmol oxime : 0.065 mmol PdCl₂) .

-

Reaction Conditions : 24-hour reflux in ethanol yields a yellow solid.

-

Spectroscopic Data :

Hafnium(IV) Cluster Assembly

The oxime acts as a polydentate ligand in hafnium(IV) chemistry, forming hexanuclear clusters:

-

Core Structure : [Hf₆(μ₃-O)₂(μ-O)₃] with trigonal-prismatic Hf arrangement .

-

Band Gap : Reduced to <2.51 eV due to catecholate-oxime conjugation, enabling electronic applications .

O-Benzylation

This compound undergoes regioselective O-benzylation with methoxy-substituted benzyl halides:

-

General Procedure :

-

Key Spectral Data for 6c :

Inhibition Studies

While primarily studied in trihydroxy variants, structural analogs demonstrate:

-

Competitive Inhibition : Against D-glyceraldehyde 3-phosphate (d-GAP) in E. coli DXP synthase (Ki = 1.0–18.4 μM) .

-

Reversibility : No time-dependent inhibition observed, ruling out quinone-mediated covalent adduct formation .

Methoximation Catalysis

MnCl₂·4H₂O catalyzes methoximation of aldehydes, though direct data for this oxime is limited:

Scientific Research Applications

The search results provide information on catechol oximes, including (E)-3,4-dihydroxybenzaldehyde oxime, and their applications, synthesis, and properties.

Synthesis of this compound Derivatives

A general procedure for synthesizing (E)-polyhydroxy substituted benzaldehyde O-(benzyl) oximes involves reacting polyhydroxy substituted benzaldehydes with opportune hydroxylamine hydrochlorides in methanol at room temperature . For example, (E)-3,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime was obtained starting from 3,4-dihydroxybenzaldehyde .

Synthesis of (E)-Polyhydroxy Substituted Benzaldehyde O-(benzyl) Oximes

- React polyhydroxy substituted benzaldehydes 17–21 (0.264 mmol) in MeOH (4 mL) with an aqueous solution (1 mL) of the opportune hydroxylamine hydrochloride 16a–e (0.264 mmol).

- Stir the reaction mixture for 1 hour at room temperature until the starting material disappears (TLC analysis).

- Evaporate the mixture to dryness and add water to the resulting crude solid, then extract with EtOAc.

- Wash the organic phase three times with water, dry with Na2SO4, filter, and evaporate under reduced pressure to obtain a crude solid.

Properties of Catechol Oximes

- Catechol oximes are very good free-radical scavengers and strong antioxidants, particularly suitable for lipids .

- Lower alkyl substituents in catechol oximes are generally short-chain saturated, straight-chain, cyclic, or branched hydrocarbon radicals with 1 to 4 carbon atoms, such as methyl, ethyl, n-propyl, isopropyl, cyclopropyl, n-butyl, sec-butyl, isobutyl, tert-butyl, cyclopropylmethyl, or isomers of the methylcyclopropyl radical . Methyl and ethyl are particularly preferred .

Formulations and Usage

- Cosmetic and dermatological preparations can contain 0.001% to 30% by weight of catechol oximes, preferably 0.001% to 20% by weight, and particularly preferably 0.01% to 5% by weight, based on the total weight of the preparation .

- The preparations can be in the form of "water in oil," "oil in water," "water in oil in water," or "oil in water in oil" emulsions, microemulsions, gels, solutions (e.g., in oils, alcohols, or silicone oils), sticks, soaps, aerosols, sprays, or foams .

- Solvents such as water, aliphatic mono- or polyhydric alcohols with 1 to 4 carbon atoms (e.g., methanol, ethanol, ethylene glycol, isopropanol, propanol, tert-butanol, n-butanol, isobutanol), 1,4-dioxane, tetrahydrofuran, or N,N-dimethylformamide can be used, preferably in water, methanol, or ethanol, or a mixture of solvents, optionally with auxiliary bases .

Regioselective Protection

Mechanism of Action

The mechanism of action of 3,4-dihydroxybenzaldehyde oxime involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging free radicals. Additionally, its oxime group can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell death pathways.

Comparison with Similar Compounds

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

- Structure : Catechol group + aldehyde (-CHO).

- Key Differences : The absence of the oxime group reduces its stability under oxidative conditions.

- Biological Activity: Exhibits relaxant effects on rat aorta via NO/cGMP pathways and ion channel modulation . Acts as a precursor in haemanthamine biosynthesis in Narcissus spp. . Not a substrate for LigAB enzyme in lignin catabolism, unlike protocatechuic acid (3,4-dihydroxybenzoic acid) .

- Applications: Used in synthesizing vanillin (flavoring agent) via methylation and in melanogenesis-inhibiting derivatives .

- Oxime Comparison: The oxime derivative may offer enhanced chelation properties and altered redox behavior due to the -NOH group.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

- Structure : Catechol group + carboxylic acid (-COOH).

- Key Differences : The carboxylic acid group enhances solubility in aqueous environments compared to the aldehyde or oxime.

- Biological Activity :

- Oxime Comparison : The oxime’s aldehyde-derived structure may limit enzyme recognition in pathways requiring carboxylic acid substrates.

Vanillin (4-Hydroxy-3-Methoxybenzaldehyde)

- Structure: Monohydroxy (4-OH) + methoxy (3-OCH₃) + aldehyde.

- Key Differences : Methoxy substitution reduces redox activity compared to the catechol group.

- Applications : Widely used as a flavoring agent. Synthesized from 3,4-dihydroxybenzaldehyde via selective methylation .

- Oxime Comparison : The oxime’s catechol moiety may confer stronger antioxidant activity, while vanillin’s methoxy group enhances stability for industrial use.

Methyl Diantilis (Fragrance Compound)

Salicylaldoxime (2-Hydroxybenzaldehyde Oxime)

- Structure: Monohydroxybenzaldehyde oxime.

- Key Differences : Lack of the 4-OH group reduces catechol-mediated redox activity.

- Applications: Known for metal chelation and antimicrobial properties.

- Oxime Comparison : (E)-3,4-Dihydroxybenzaldehyde oxime’s additional hydroxyl group may enhance antioxidant and radical-scavenging capacity .

Data Table: Comparative Analysis of Key Properties

| Compound | Molecular Formula | Functional Groups | Key Biological Activities | Applications |

|---|---|---|---|---|

| (E)-3,4-DHB Oxime | C₇H₇NO₃ | Catechol, oxime | Potential antioxidant, chelator | Research (understudied) |

| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | Catechol, aldehyde | Vasorelaxant, melanogenesis inhibition | Flavor synthesis, medicinal research |

| Protocatechuic Acid | C₇H₆O₄ | Catechol, carboxylic acid | LigAB substrate, antioxidant | Lignin catabolism, nutraceuticals |

| Vanillin | C₈H₈O₃ | Methoxy, aldehyde | Flavoring agent | Food industry, perfumery |

| Methyl Diantilis | C₁₃H₁₈O₃ | Prenyl ethers, aldehyde | Fragrance, melanogenesis inhibition | Cosmetics, fragrances |

| Salicylaldoxime | C₇H₇NO₂ | Phenolic hydroxyl, oxime | Metal chelation, antimicrobial | Industrial chemistry |

DHB: Dihydroxybenzaldehyde

Research Findings and Mechanistic Insights

- Antioxidant Potential: Natural derivatives of 3,4-dihydroxybenzaldehyde, such as inoscavin D, exhibit radical-scavenging activity via catechol-mediated redox cycling . The oxime derivative may leverage similar mechanisms but with altered kinetics due to the oxime group.

- Synthetic Utility : The oxime’s synthesis pathway (e.g., hydroxylamine addition) contrasts with vanillin’s methylation route, highlighting divergent strategies for functionalizing the parent aldehyde .

Q & A

Q. What are the optimal synthetic routes for (E)-3,4-dihydroxybenzaldehyde oxime, and how do reaction conditions influence yield and stereoselectivity?

this compound is synthesized via condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine sulfate under acidic or neutral conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMSO) enhance solubility of the aldehyde and hydroxylamine, improving reaction efficiency .

- pH control : Mildly acidic conditions (pH 4–6) favor oxime formation while minimizing side reactions like aldehyde oxidation .

- Temperature : Reactions performed at 60–80°C for 4–6 hours typically yield >75% product, confirmed by HPLC or TLC .

Methodological validation should include spectroscopic characterization (FT-IR for C=N stretch at ~1640 cm⁻¹) and comparison with authentic standards.

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and mobile phase (e.g., methanol:water 60:40 v/v) can resolve impurities like unreacted aldehyde or hydroxylamine .

- Spectroscopic techniques :

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 54.55%, H: 4.58%, N: 9.09%) .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound in biological systems?

The compound scavenges reactive oxygen species (ROS) via two pathways:

- Radical quenching : The oxime’s phenolic -OH groups donate hydrogen atoms to neutralize free radicals (e.g., DPPH, hydroxyl radicals), forming stable resonance-stabilized phenoxyl radicals .

- Metal chelation : The catechol moiety binds Fe²⁺/Cu²⁺, inhibiting Fenton reaction-driven ROS generation. Chelation is confirmed via UV-Vis spectroscopy (shift in λmax upon metal addition) .

Experimental validation involves: - In vitro assays: DPPH/ABTS radical scavenging, FRAP (ferric reducing power), and lipid peroxidation inhibition .

- Cellular ROS detection: Fluorescent probes (e.g., DCFH-DA) in leukemia or HSG1 cell lines treated with H₂O₂ or other oxidants .

Q. How does this compound interact with serum albumin, and what are the implications for drug delivery?

Binding studies with human serum albumin (HSA) reveal:

- Static quenching mechanism : Fluorescence spectroscopy shows reduced HSA emission intensity at 340 nm upon oxime binding, with Stern-Volmer constants (Ksv) calculated to determine affinity .

- Binding site : Competitive displacement assays using site-specific probes (warfarin for Site I, ibuprofen for Site II) identify the primary binding pocket. Molecular docking simulations suggest interactions with Tyr-411 and Lys-195 residues .

- Thermodynamic parameters : Van’t Hoff analysis (ΔH, ΔS) distinguishes hydrophobic vs. hydrogen-bonding interactions.

Q. What electrochemical applications exist for this compound, particularly in biosensor design?

The compound’s redox-active catechol/oxime groups enable:

- NADH sensing : Electropolymerized films of 3,4-dihydroxybenzaldehyde on glassy carbon electrodes catalyze NADH oxidation at lower overpotentials (~0.2 V vs. Ag/AgCl). The oxime derivative enhances electron transfer kinetics, validated by cyclic voltammetry .

- Corrosion inhibition : Synergistic effects with Ce⁴+ ions in NaCl environments reduce corrosion rates in AA2024-T3 aluminum alloys. Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rct) by >50% .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- SHELX refinement : Single-crystal X-ray diffraction (SCXRD) data processed via SHELXL-2018 resolves bond lengths (C=N: ~1.28 Å) and dihedral angles between aromatic and oxime moieties. Hydrogen-bonding networks are mapped using Olex2 .

- Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD identify stable crystalline forms, critical for pharmaceutical formulation .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxic effects) arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) to ensure reproducibility .

- Redox interference : Pre-treat samples with catalase to eliminate H₂O₂ artifacts in cellular assays .

- Stereochemical considerations : Separate (E)/(Z) isomers via chiral HPLC and test individually, as geometric isomerism impacts receptor binding .

Methodological Recommendations

- Synthetic protocols : Use ionic liquids (e.g., [bmim]Br) as green solvents to improve yield (85–90%) and reduce reaction time .

- Analytical workflows : Combine hyphenated techniques (e.g., LC-MS/MS) for impurity profiling in pharmaceutical-grade samples .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (Hammett constants, logP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.